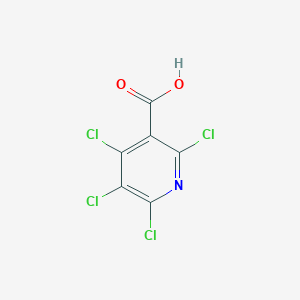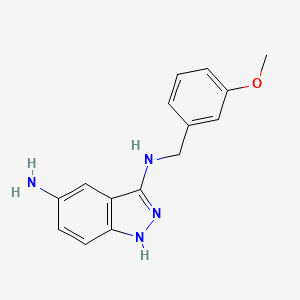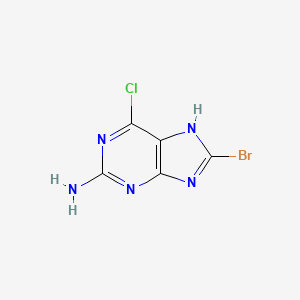
5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a tert-butyl group, a hydroxyl group, and a triethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde typically involves multiple steps. One common method includes the protection of the hydroxyl group followed by the introduction of the triethylsilyl group. The tert-butyl group is then introduced through a Friedel-Crafts alkylation reaction. The final step involves the oxidation of the corresponding alcohol to form the benzaldehyde.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The triethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the triethylsilyl group.
Major Products Formed
Oxidation: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzoic acid.
Reduction: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. The triethylsilyl group can protect the hydroxyl group from unwanted reactions, allowing for selective modifications.
Comparación Con Compuestos Similares
Similar Compounds
5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde: Lacks the triethylsilyl group, making it less sterically hindered.
2-Hydroxy-5-tert-butylbenzaldehyde: Similar structure but without the triethylsilyl group.
5-(1,1-Dimethylethyl)-2,3-dihydroxybenzaldehyde: Contains an additional hydroxyl group, increasing its reactivity.
Uniqueness
5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde is unique due to the presence of the triethylsilyl group, which provides steric protection and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Propiedades
Fórmula molecular |
C17H28O2Si |
|---|---|
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
5-tert-butyl-2-hydroxy-3-triethylsilylbenzaldehyde |
InChI |
InChI=1S/C17H28O2Si/c1-7-20(8-2,9-3)15-11-14(17(4,5)6)10-13(12-18)16(15)19/h10-12,19H,7-9H2,1-6H3 |
Clave InChI |
QLXGCGZEYGQXHD-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C1=CC(=CC(=C1O)C=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid](/img/structure/B11754756.png)




![2-[(Oxan-4-yl)amino]benzoic acid](/img/structure/B11754785.png)
![(4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B11754792.png)
![2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde](/img/structure/B11754806.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11754810.png)
![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine](/img/structure/B11754815.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11754830.png)

![9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B11754849.png)
